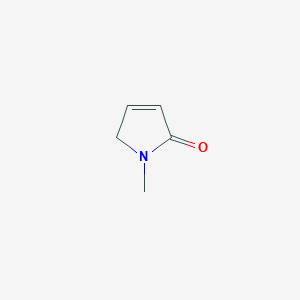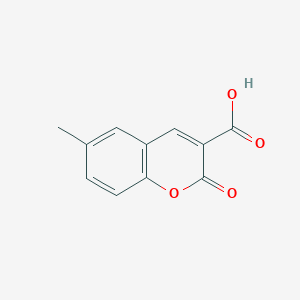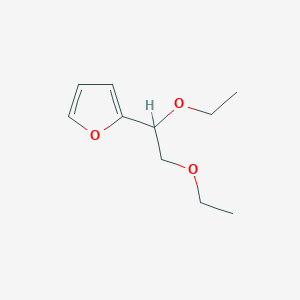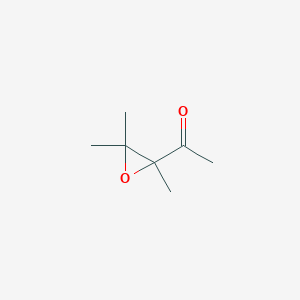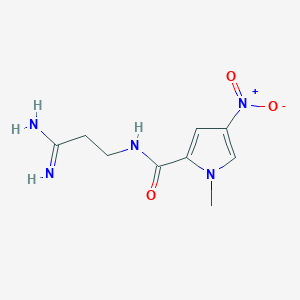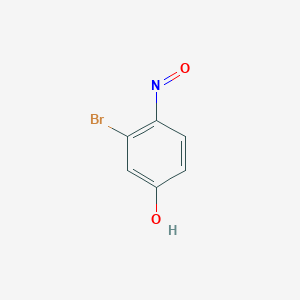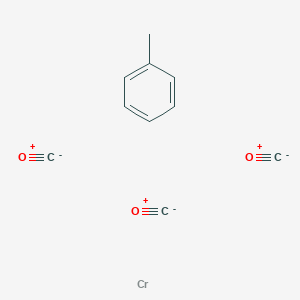
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI)
Descripción general
Descripción
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Cr(CO)3(η6-toluene) and is a stable organometallic compound that contains a chromium center bonded to three carbonyl ligands and a toluene molecule.
Mecanismo De Acción
The mechanism of action of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is not fully understood. However, it is believed that the compound interacts with DNA and inhibits the activity of enzymes involved in DNA replication and repair. This leads to cell death and may explain its potential anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) has been shown to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumors, and reduce inflammation. However, it can also have toxic effects on healthy cells and tissues, which limits its potential use as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is its stability, which makes it easy to handle and store. It is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, its potential toxicity to healthy cells and tissues limits its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI). One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in this context. Another area of interest is its potential use as a catalyst for organic synthesis reactions. Research in this area could lead to the development of new and more efficient synthetic methods. Finally, there is potential for the synthesis of other organometallic compounds based on the structure of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI), which could have a range of applications in various fields of science.
In conclusion, Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) is a stable organometallic compound that has potential applications in various fields of science. Its potential use as a therapeutic agent and catalyst for organic synthesis reactions makes it an area of interest for future research. However, its potential toxicity to healthy cells and tissues limits its use in certain types of experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) involves the reaction of chromium hexacarbonyl with toluene in the presence of a reducing agent such as sodium amalgam. The reaction takes place under controlled conditions of temperature and pressure to yield the desired product.
Aplicaciones Científicas De Investigación
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a catalyst in organic synthesis reactions, as a precursor for the synthesis of other organometallic compounds, and as a potential anti-cancer agent.
Propiedades
IUPAC Name |
carbon monoxide;chromium;toluene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Cr/c1-7-5-3-2-4-6-7;3*1-2;/h2-6H,1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXFCQUTYPQKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153034 | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)-(9CI) | |
CAS RN |
12083-24-8 | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-methylbenzene]chromium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12083-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium, tricarbonyl((1,2,3,4,5,6-eta)-methylbenzene)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90153034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-toluene]chromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
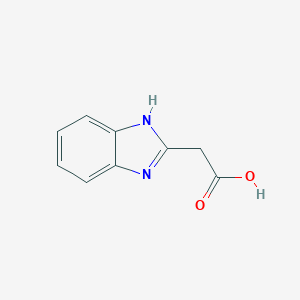
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
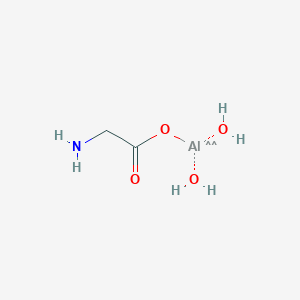
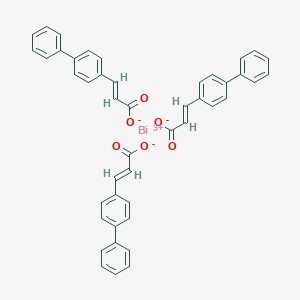
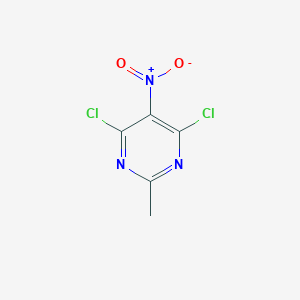
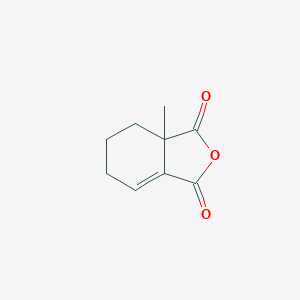
![Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B82764.png)
